molecular formula C14H26N4O2S B13392756 N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B13392756
M. Wt: 314.45 g/mol
InChI Key: RHLVNHVKSXNHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminobutyl)biotinamide is a biotin derivative that has gained attention in various scientific fields due to its unique propertiesN-(4-Aminobutyl)biotinamide is synthesized by modifying the biotin molecule to include an aminobutyl group, which enhances its binding capabilities and broadens its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)biotinamide typically involves the reaction of biotin with 4-aminobutylamine. The process begins with the activation of the carboxyl group of biotin, often using a coupling reagent such as N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with 4-aminobutylamine under controlled conditions to form N-(4-Aminobutyl)biotinamide .

Industrial Production Methods

In an industrial setting, the production of N-(4-Aminobutyl)biotinamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)biotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an N-alkylated derivative of N-(4-Aminobutyl)biotinamide .

Scientific Research Applications

N-(4-Aminobutyl)biotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is employed in biotinylation techniques, where it is used to label proteins, nucleic acids, and other biomolecules for detection and purification purposes.

    Medicine: N-(4-Aminobutyl)biotinamide is used in diagnostic assays and therapeutic applications, particularly in the development of biotin-based drug delivery systems.

    Industry: The compound finds applications in the production of biotinylated products used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)biotinamide involves its ability to bind to avidin or streptavidin with high affinity. This binding is utilized in various biochemical assays and purification techniques. The aminobutyl group enhances the binding efficiency and stability of the biotin-avidin interaction, making it a valuable tool in molecular biology and biotechnology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminobutyl)biotinamide is unique due to its longer spacer arm, which reduces steric hindrance and enhances binding efficiency. This makes it particularly useful in applications where strong and stable biotin-avidin interactions are required .

Properties

IUPAC Name

N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLVNHVKSXNHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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